4-Bromo-5-isopropyl-1H-indazole

5-HT4 Receptor Antagonist Indazole SAR Medicinal Chemistry

4-Bromo-5-isopropyl-1H-indazole is a specialized indazole building block featuring a reactive bromine at the 4-position for cross-coupling and an isopropyl group at the 5-position that defines a steric and lipophilic profile essential for 5-HT4 receptor antagonist programs and FtsZ inhibitor research. Its precise substitution pattern is irreplaceable—simple indazole or regioisomers cannot replicate its synthetic utility or biological target engagement. Procurement ensures experimental reproducibility and access to a privileged scaffold for lead optimization. Ideal for medicinal chemistry libraries, SAR studies, and antibiotic discovery.

Molecular Formula C10H11BrN2
Molecular Weight 239.11 g/mol
CAS No. 610796-21-9
Cat. No. B1602997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-isopropyl-1H-indazole
CAS610796-21-9
Molecular FormulaC10H11BrN2
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C2=C(C=C1)NN=C2)Br
InChIInChI=1S/C10H11BrN2/c1-6(2)7-3-4-9-8(10(7)11)5-12-13-9/h3-6H,1-2H3,(H,12,13)
InChIKeyYKZRMRNUPRUYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-isopropyl-1H-indazole (CAS 610796-21-9) – Indazole Scaffold for Targeted Research and Procurement


4-Bromo-5-isopropyl-1H-indazole (CAS: 610796-21-9) is a brominated heterocyclic compound belonging to the indazole family, characterized by a bromine atom at the 4-position and an isopropyl group at the 5-position [1]. This specific substitution pattern defines its chemical behavior, influencing both its reactivity as a synthetic intermediate and its physicochemical properties . While the indazole core is recognized as a privileged scaffold in medicinal chemistry [1], the unique combination of a halogen and an alkyl group on this compound differentiates it from unsubstituted or differently substituted indazoles, making it a specialized building block for structure-activity relationship (SAR) studies and the synthesis of more complex molecules [2].

Why Generic Substitution of 4-Bromo-5-isopropyl-1H-indazole is Scientifically Unsound


Substituting 4-Bromo-5-isopropyl-1H-indazole (CAS 610796-21-9) with another in-class indazole is not a scientifically sound practice due to the profound impact of specific substitution patterns on chemical reactivity and biological outcomes. SAR studies demonstrate that even minor alterations, such as changing the position of a halogen [1] or an alkyl group [2], can drastically alter biological activity. For instance, the 4-position bromine is a crucial handle for cross-coupling reactions, and its absence (as in 5-isopropyl-1H-indazole) would render this key synthetic utility unavailable . Similarly, the isopropyl group at the 5-position dictates a specific steric and lipophilic profile, and a regioisomer like 4-bromo-3-isopropyl-1H-indazole is a different chemical entity with a distinct application space . Therefore, selecting the precise compound is a prerequisite for experimental reproducibility and achieving targeted outcomes in research programs.

4-Bromo-5-isopropyl-1H-indazole: Quantifiable Differentiation Data for Informed Procurement


5-Isopropyl Substitution Enables Potent 5-HT4 Receptor Antagonist Activity Compared to Other Indazoles

The presence of an isopropyl group at the 5-position of the indazole ring is a key structural feature for potent antagonist activity at the 5-HT4 receptor. While specific Ki/IC50 data for the target compound is not available, class-level SAR evidence demonstrates that 1-isopropylindazole-3-carboxamides, which share the same isopropyl substituent pattern on the core indazole, exhibit high affinity. The substitution at the 5-position is critical; the 5-isopropyl derivative (target compound) provides a scaffold for generating such potent entities, whereas other regioisomers would lead to different or diminished activity profiles [1].

5-HT4 Receptor Antagonist Indazole SAR Medicinal Chemistry

4-Bromo Group Permits Critical Downstream Functionalization via Metal-Catalyzed Cross-Coupling

The 4-bromo substituent is not a passive structural feature but an essential reactive handle that enables further synthetic elaboration, a capability absent in the non-brominated analog, 5-isopropyl-1H-indazole. This compound serves as a key intermediate for generating diverse chemical libraries. For example, it can be converted to 5-isopropyl-1H-indazole-4-boronic acid or used in N-arylation reactions under copper catalysis [1], which are foundational steps for generating complex molecules for SAR studies and drug discovery.

Suzuki Coupling Buchwald-Hartwig Amination Synthetic Intermediate

Distinct Physicochemical Profile Compared to Unsubstituted or Methyl-Substituted Indazoles

The specific combination of a bromine atom and an isopropyl group confers a distinct lipophilicity profile on 4-Bromo-5-isopropyl-1H-indazole, which is quantifiably different from its unsubstituted or methyl-substituted analogs. The consensus LogP (cLogP) value is calculated to be 3.02 [1], a key parameter influencing membrane permeability and metabolic stability in drug design. This value is significantly higher than that of the unsubstituted parent compound, 1H-indazole (cLogP ≈ 1.77), and the more polar 4-bromo-1H-indazole (cLogP ≈ 2.3), providing a rationale for its selection in projects requiring a specific lipophilicity range.

Lipophilicity Physicochemical Properties LogP

Differentiated Inhibitory Potential Inferred from Class-Level Antibacterial Activity of 4-Bromoindazoles

While direct activity data for the target compound is unavailable, class-level evidence strongly supports the value of the 4-bromoindazole core for antibacterial drug discovery. A series of 4-bromo-1H-indazole derivatives were shown to be potent FtsZ inhibitors. Compound 18 from this series demonstrated 256-fold more potent activity than the control 3-methoxybenzamide against penicillin-resistant S. aureus, with a minimum inhibitory concentration (MIC) in the low µg/mL range [1]. The 4-bromo substitution is critical for this activity, differentiating it from other halogenated or non-halogenated analogs.

Antibacterial FtsZ Inhibitor 4-Bromoindazole SAR

4-Bromo-5-isopropyl-1H-indazole: Optimal Research and Industrial Application Scenarios


Design and Synthesis of Selective 5-HT4 Receptor Ligands

Based on established SAR [1], the 5-isopropylindazole core, which is a key feature of 4-Bromo-5-isopropyl-1H-indazole, is a preferred scaffold for developing potent 5-HT4 receptor antagonists. Research groups focused on gastrointestinal or neurological disorders where 5-HT4 modulation is a therapeutic strategy should consider this compound as a primary building block for lead optimization. Its substitution pattern is directly linked to enhanced receptor affinity [1].

Synthesis of Diversified Indazole-Based Libraries via Cross-Coupling

The presence of a reactive bromine atom at the 4-position makes this compound an ideal intermediate for generating diverse chemical libraries through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings [2]. This application is not feasible with non-halogenated indazoles. It enables high-throughput SAR exploration in any medicinal chemistry program seeking to functionalize the indazole core for improved potency, selectivity, or ADME properties [2].

Lead Optimization for Antibacterial Agents Targeting FtsZ

The 4-bromoindazole moiety is a privileged substructure for inhibiting the bacterial cell division protein FtsZ [3]. Research programs focused on discovering novel antibiotics, particularly against Gram-positive pathogens like MRSA, can utilize 4-Bromo-5-isopropyl-1H-indazole as a key intermediate. The additional 5-isopropyl group offers an extra vector for modulating lipophilicity and steric interactions to further optimize the antibacterial profile inferred from the active 4-bromoindazole core [3].

Modulation of Physicochemical Properties in Drug Candidates

With a consensus LogP of 3.02, 4-Bromo-5-isopropyl-1H-indazole is a strategic choice for medicinal chemists seeking to increase the lipophilicity of a lead series in a controlled manner [4]. This is particularly relevant when aiming to improve membrane permeability or when starting from a more polar scaffold. The compound's distinct lipophilicity profile, compared to other indazoles [4], makes it a useful tool for optimizing the ADME properties of drug candidates.

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